Lattice Contraction and Crystallite Size Reduction: Structural Evidence for Effective Al Doping in AZO vs. Pure ZnO
Successful substitutional doping of Al into the ZnO lattice is confirmed by a measurable shift in the X-ray diffraction (XRD) peak position to higher angles and a corresponding decrease in lattice parameters, as compared to undoped ZnO [1]. This is a direct consequence of the smaller ionic radius of Al³⁺ (0.053 nm) replacing the larger Zn²⁺ (0.074 nm) [1]. Furthermore, this doping process refines the microstructure, leading to a quantifiable decrease in average crystallite size [1].
| Evidence Dimension | Average Crystallite Size (via XRD) |
|---|---|
| Target Compound Data | Decreases from 56 nm to 25 nm with increasing Al₂O₃ concentration (0 to 10 wt%) |
| Comparator Or Baseline | Undoped ZnO (baseline: 56 nm) |
| Quantified Difference | ~55% reduction in crystallite size at the highest doping level |
| Conditions | Solid-state reaction method; Al₂O₃ concentration varied from 2 to 10 wt%; analysis via Scherrer formula |
Why This Matters
The crystallite size influences surface area and grain boundary density, which are critical parameters for applications like gas sensing and catalysis where surface interactions are paramount.
- [1] B. Rajesh Kumar, B. Hymavathi. X-ray peak profile analysis of solid-state sintered alumina doped zinc oxide ceramics by Williamson–Hall and size-strain plot methods. Journal of Asian Ceramic Societies, 2017, 5(2), 94-103. View Source
